molecular formula C22H25ClN4O4 B2761727 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 1049422-38-9

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Katalognummer: B2761727
CAS-Nummer: 1049422-38-9
Molekulargewicht: 444.92
InChI-Schlüssel: BDRGRDCSACGMSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperazine core, a privileged scaffold extensively utilized in the development of bioactive molecules. Piperazine derivatives are recognized for their versatility and are found in a wide range of pharmaceuticals, including agents with antihistamine, antifungal, antibacterial, antiviral, antipsychotic, and antidepressant properties . The structure of this compound combines a 4-(4-chlorophenyl)piperazine moiety, a group known to influence receptor binding affinity, with a 2,3-dihydro-1,4-benzodioxin ring system, which is a common feature in compounds with diverse biological activities. The ethanediamide (oxalamide) linker is a key functional group that can contribute to specific molecular interactions with biological targets. This specific structural arrangement suggests potential research applications in neurosciences and central nervous system (CNS) drug discovery, particularly for investigating interactions with neurotransmitter receptors such as serotonin and dopamine receptors. Researchers may employ this compound as a key intermediate or a template for the synthesis of more complex molecules, or as a pharmacological tool for in vitro target validation and selectivity profiling. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c23-16-1-4-18(5-2-16)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-17-3-6-19-20(15-17)31-14-13-30-19/h1-6,15H,7-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRGRDCSACGMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antipsychotic Activity
Research indicates that compounds similar to N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide may exhibit antipsychotic properties due to their interaction with dopamine receptors. The piperazine component is known to enhance binding to D2 and D4 dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

2. Antidepressant Effects
Preliminary studies suggest that this compound could have antidepressant effects by modulating serotonin and norepinephrine levels in the brain. The structural similarity to established antidepressants indicates potential efficacy in treating mood disorders .

3. Neuroprotective Properties
The compound may also possess neuroprotective qualities. Research has shown that derivatives of benzodioxin can protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Case Study 1: Antipsychotic Evaluation
A study evaluated the antipsychotic effects of related piperazine derivatives in animal models. The results showed that compounds with similar structures significantly reduced hyperactivity and improved cognitive function in rodents, suggesting potential therapeutic benefits for human applications .

Case Study 2: Depression Models
In another study focusing on depression models, researchers found that the administration of piperazine-based compounds led to increased serotonin levels and reduced depressive behaviors in mice. This supports the hypothesis that N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide could be developed as an antidepressant agent .

Wirkmechanismus

The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It acts as a potent and selective ligand, modulating the activity of these receptors and influencing various neurological pathways. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of piperazine-ethanediamide derivatives. Below is a comparative analysis with structurally related analogs, focusing on substituent variations and inferred pharmacological implications.

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name Piperazine Substituent Aryl/Backbone Substituent Key Functional Groups
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide 4-Chlorophenyl 2,3-Dihydro-1,4-benzodioxin-6-yl Piperazine, Ethanediamide, Benzodioxin
N'-(4-Ethoxyphenyl)-N-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethyl]ethanediamide 4-Fluorophenylmethyl 4-Ethoxyphenyl Piperazine, Ethanediamide, Fluorine
2,5-Bis(chloranyl)benzene-1,4-diol N/A Dichlorinated diol Chlorophenol, Diol
3-Oxidanylbenzaldehyde N/A Benzaldehyde with hydroxyl Aldehyde, Phenol

Pharmacological and Physicochemical Insights

Receptor Binding Affinity: The 4-chlorophenyl-piperazine moiety in the target compound is analogous to ligands of 5-HT${1A}$ and D$2$ receptors. The benzodioxin group may confer metabolic stability, contrasting with the labile aldehyde in 3-oxidanylbenzaldehyde .

Solubility and Bioavailability: The ethanediamide linker improves water solubility compared to non-amide analogs (e.g., 2,5-bis(chloranyl)benzene-1,4-diol).

Metabolic Stability :

  • Chlorine substituents (as in the target compound) resist oxidative metabolism better than fluorine (as in ), which may lead to longer half-lives.

Biologische Aktivität

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its receptor binding affinity, pharmacological effects, and potential clinical implications.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H26ClN3OC_{21}H_{26}ClN_3O and features a piperazine moiety along with a benzodioxin structure. Its specific structural characteristics contribute to its biological activity.

Receptor Binding Affinity

Research indicates that derivatives of this compound exhibit significant binding affinity for various neurotransmitter receptors:

  • Dopamine Receptors : A related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated high affinity for the dopamine D4 receptor with an IC50 value of 0.057nM0.057\,nM, indicating strong selectivity over D2 receptors (selectivity ratio >10,000) and minimal interaction with serotonin 5-HT1A and adrenergic alpha1 receptors .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

Case Studies

Case Study 1: Neuroprotection in Ischemia
In a study examining the neuroprotective effects of related compounds, it was found that administration significantly improved survival rates in models of cerebral ischemia. The results indicated that compounds like N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide could be effective in managing ischemic conditions .

Case Study 2: Dopamine Receptor Selectivity
Another study focused on the binding affinities of various piperazine derivatives highlighted the selectivity of compounds for dopamine D4 receptors over other receptor types. This selectivity is crucial for minimizing side effects commonly associated with less selective dopaminergic agents .

Comparative Analysis

CompoundReceptor Affinity (IC50)SelectivityNotable Effects
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamideTBDTBDTBD
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.057nM0.057\,nM>10,000 (D4 vs D2)High neuroprotective activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.